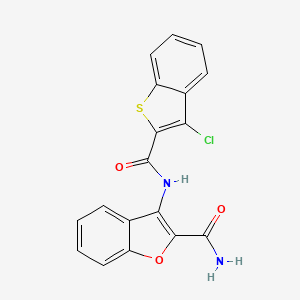![molecular formula C18H11Cl2FN2O3 B6576637 (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 312607-36-6](/img/structure/B6576637.png)
(2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide, also known as NAC-DFC, is a novel chromene-based compound that has been recently synthesized and studied for its potential medicinal properties. The compound is a member of the chromene family, a group of compounds that are known to possess anti-inflammatory, anti-tumor, and antioxidant properties. NAC-DFC has been studied in vitro and in vivo for its potential therapeutic effects and has been found to demonstrate activity against several types of cancer, inflammation, and oxidative stress.
Applications De Recherche Scientifique
(2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide has been studied for its potential therapeutic effects in vitro and in vivo. In vitro studies have demonstrated that this compound has anti-tumor, anti-inflammatory, and antioxidant properties. In vivo studies have shown that this compound can inhibit the growth of tumors in mice, reduce inflammation in rats, and protect against oxidative stress in rats.
Mécanisme D'action
The mechanism of action of (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is not yet fully understood. However, it is believed that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-kB), two enzymes which are involved in inflammation and tumor growth. Additionally, this compound may also act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-tumor, and antioxidant properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). In vivo studies have demonstrated that this compound can reduce inflammation in rats and inhibit the growth of tumors in mice. Additionally, this compound has also been shown to protect against oxidative stress in rats.
Avantages Et Limitations Des Expériences En Laboratoire
(2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide has several advantages for use in lab experiments. The compound is relatively stable and can be stored at room temperature for extended periods of time. Additionally, the compound is soluble in a variety of organic solvents, making it easy to work with. However, this compound is not water-soluble, which can limit its use in certain experiments.
Orientations Futures
The potential therapeutic effects of (2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide are still being studied, and there are many future directions for research. Additional studies are needed to further elucidate the mechanism of action of this compound and to explore its potential effects on other diseases and conditions. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans. Finally, future research should explore the potential synergistic effects of this compound when used in combination with other compounds.
Méthodes De Synthèse
(2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide can be synthesized via a two-step reaction. First, the starting material, 6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxylic acid, is reacted with acetic anhydride in the presence of pyridine to form the intermediate, N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide. The intermediate is then reacted with sodium hydroxide to form the final product, this compound.
Propriétés
IUPAC Name |
N-acetyl-6,8-dichloro-2-(4-fluorophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2FN2O3/c1-9(24)22-17(25)14-7-10-6-11(19)8-15(20)16(10)26-18(14)23-13-4-2-12(21)3-5-13/h2-8H,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPWNZOMRXNGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC(=CC(=C2OC1=NC3=CC=C(C=C3)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-nitro-5-[(4-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B6576562.png)

![N-(3-methylbutyl)-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6576575.png)
![4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine](/img/structure/B6576589.png)


![3-fluoro-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6576613.png)

![2-(2-methylpropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B6576634.png)
![2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B6576639.png)
![3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione](/img/structure/B6576645.png)
![2-{[5-(2,4-dichlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6576651.png)
![5-cyclopropyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6576653.png)
![6-amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6576659.png)